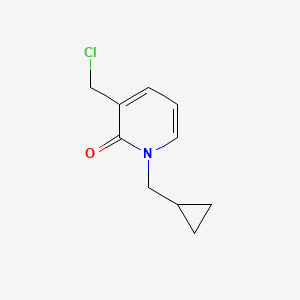
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one typically involves the chloromethylation of 1-(cyclopropylmethyl)pyridin-2(1H)-one. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced forms of the original compound.
科学的研究の応用
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropylmethyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- 3-(chloromethyl)pyridine
- 1-(cyclopropylmethyl)pyridin-2(1H)-one
- 3-(bromomethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one
Uniqueness
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one is unique due to the presence of both the chloromethyl and cyclopropylmethyl groups. This combination provides distinct reactivity and binding properties compared to other similar compounds. The cyclopropylmethyl group adds rigidity and steric bulk, which can influence the compound’s interaction with biological targets and its overall stability.
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12ClNO/c11-6-9-2-1-5-12(10(9)13)7-8-3-4-8/h1-2,5,8H,3-4,6-7H2 |
InChIキー |
CDSVTAIHZCALJY-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C=CC=C(C2=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


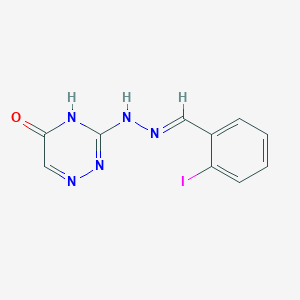
![1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14867260.png)


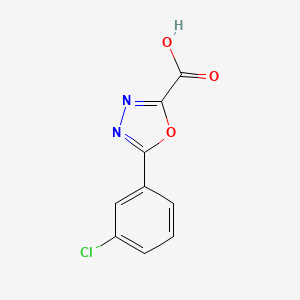
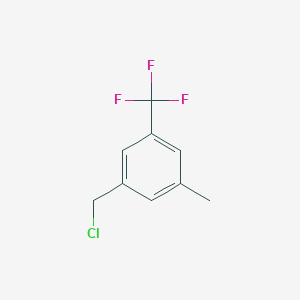
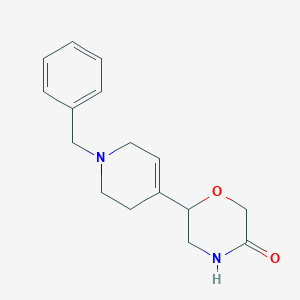
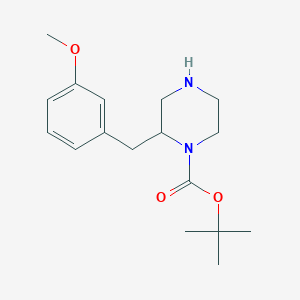
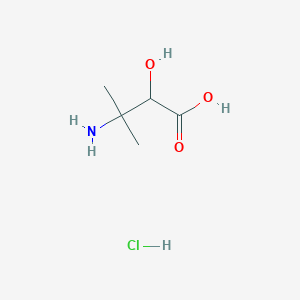
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
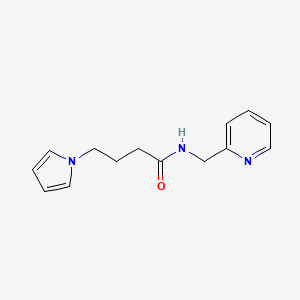
![(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867343.png)

